![molecular formula C15H21N3OS B2495075 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392240-96-9](/img/structure/B2495075.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide (ADPT) is a compound that has been widely studied for its potential applications in scientific research. ADPT is a heterocyclic compound that contains a thiadiazole ring and an adamantyl group. The unique structure of ADPT makes it a promising candidate for various research applications.
Scientific Research Applications
Crystallographic and QTAIM Analysis
This compound has been used in the quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines . The study provided insights from crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis . The structures revealed that the orientation of the amino group is different in non-halogenated structures .
Synthesis of Ureas and Thioureas
Methods have been developed for the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas in 36–87% yields by the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates and isothiocyanates . This process is significant in the production of new adamantane-containing soluble epoxide hydrolase (sEH) inhibitors .
Antimicrobial Activity
The compound has shown potential in vitro antimicrobial activity . It has been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and the yeast-like pathogenic fungus Candida albicans .
Anti-Leishmanial Activities
1,3,4-Thiadiazole derivatives, which include this compound, have been known for their anti-leishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type and can be combated with these derivatives .
Anticancer Properties
1,3,4-Thiadiazole-based drugs, including this compound, have been studied for their anticancer properties . They have shown potential in medical applications, particularly in the treatment of various types of cancer .
Antiviral Properties
Adamantane-based derivatives, including this compound, have shown promising results as potential antiviral agents . For example, 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide is active against tick-borne encephalitis virus .
Mechanism of Action
Target of Action
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that primarily targets carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining the pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
The interaction of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide with its target, carbonic anhydrase, results in the inhibition of the enzyme . This inhibition disrupts the normal function of the enzyme, leading to a change in the pH balance within the body .
Biochemical Pathways
The action of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide affects the carbonic anhydrase pathway . The inhibition of carbonic anhydrase disrupts the conversion of carbon dioxide and water into bicarbonate and protons . This disruption can affect various downstream effects, including the regulation of pH and the transport of carbon dioxide .
Pharmacokinetics
The pharmacokinetic properties of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide are influenced by its adamantyl moiety . The adamantyl moiety results in compounds with relatively high lipophilicity, which in turn modulates the bioavailability of these molecules . .
Result of Action
The molecular and cellular effects of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide’s action are primarily due to the inhibition of carbonic anhydrase . This inhibition can lead to a disruption in pH balance and the transport of carbon dioxide, potentially affecting a variety of cellular processes .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOFUQGLVYAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

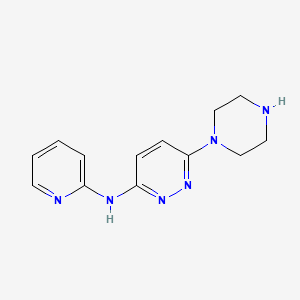
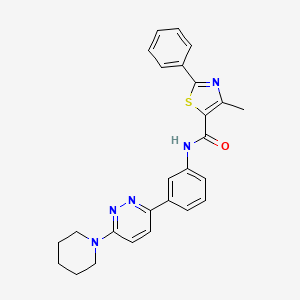

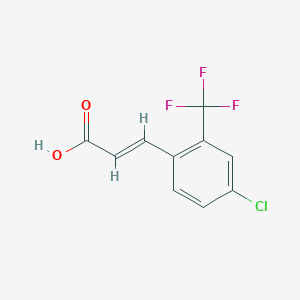

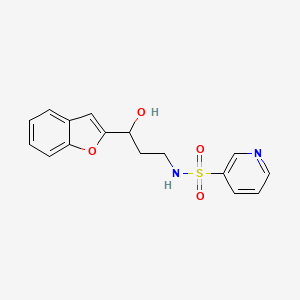
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)
![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)
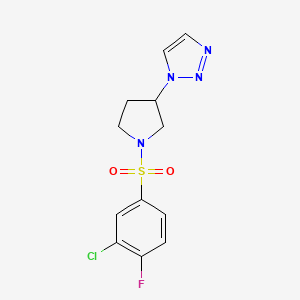
![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)


